molecular formula C26H30N2O4S2 B2495514 Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 1105237-53-3

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2495514
CAS No.: 1105237-53-3
M. Wt: 498.66
InChI Key: LCIJNKQOXVFRGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C26H30N2O4S2 and its molecular weight is 498.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiproliferative Effects

  • A study conducted by Mallesha et al. (2012) on a series of derivatives including a similar structural framework demonstrated antiproliferative effects against human cancer cell lines. Compounds in the study showed good activity, highlighting the potential of such structures as anticancer agents (Mallesha et al., 2012).

Synthesis and Biological Activities

  • Research by Başoğlu et al. (2013) on ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates containing various nuclei found some compounds with significant antimicrobial, antiurease, and antilipase activities. This suggests a potential for developing new therapeutic agents from similar compounds (Başoğlu et al., 2013).

Novel Heterocyclic Dyes

  • A study by Iyun et al. (2015) synthesized new monoazo disperse dyes incorporating the thiophene moiety for dyeing polyester fibers. The dyes showed very good levelness on fabric, indicating the chemical's utility in textile applications as well (Iyun et al., 2015).

Anticancer Agents Synthesis

  • Rehman et al. (2018) synthesized piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids, evaluated as anticancer agents. Some synthesized compounds showed promising activity, underscoring the importance of structural derivatives of piperazine in cancer therapy (Rehman et al., 2018).

Multi-target Therapeutic Approach

  • A report on dimethyl-carbamic acid 2,3-bis-dimethylcarbamoyloxy-6-(4-ethyl-piperazine-1-carbonyl)-phenyl ester (SP-04) explored its potential as a neuroprotective treatment for Alzheimer's disease, showcasing the compound's multi-target therapeutic effects, including inhibition of acetylcholinesterase activity and neuroprotection against toxicity (Lecanu et al., 2010).

Future Directions

The future directions in the research of such compounds could involve synthesizing new thiophene-containing compounds and studying their biological activity . Changing the substituents at position-2 of the thiophene ring significantly affects their biological activity .

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Ethyl 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl}-4-(4-methylphenyl)thiophene-2-carboxylate plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The compound’s thiophene ring can participate in π-π interactions and hydrogen bonding, facilitating its binding to enzyme active sites. It has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The piperazine moiety can form hydrogen bonds with amino acid residues in proteins, enhancing its binding affinity and specificity .

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been shown to influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). The compound can modulate gene expression by acting as an agonist or antagonist to specific receptors, leading to changes in cellular metabolism and function. In cancer cells, it has demonstrated the ability to inhibit cell proliferation and induce apoptosis, making it a potential candidate for anticancer therapy .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can inhibit enzyme activity by occupying the active site and preventing substrate binding. It has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are involved in tissue remodeling and cancer metastasis. Additionally, the compound can activate or inhibit transcription factors, leading to changes in gene expression and cellular responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under physiological conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and induction of apoptosis in cancer cells .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects and can effectively modulate biochemical pathways. At high doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of dose optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of hydroxylated and demethylated metabolites. These metabolites can further undergo conjugation reactions, such as glucuronidation and sulfation, facilitating their excretion from the body. The compound’s metabolism can affect metabolic flux and alter the levels of key metabolites in biochemical pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by ATP-binding cassette (ABC) transporters. Once inside the cell, it can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution can affect its bioavailability and therapeutic efficacy .

Subcellular Localization

This compound exhibits specific subcellular localization, which can impact its activity and function. The compound has been found to localize in the cytoplasm and nucleus, where it can interact with various biomolecules. Post-translational modifications, such as phosphorylation and ubiquitination, can influence its targeting to specific compartments or organelles. The compound’s subcellular localization is crucial for its biochemical and pharmacological effects .

Properties

IUPAC Name

ethyl 3-[4-(2,3-dimethylphenyl)piperazin-1-yl]sulfonyl-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N2O4S2/c1-5-32-26(29)24-25(22(17-33-24)21-11-9-18(2)10-12-21)34(30,31)28-15-13-27(14-16-28)23-8-6-7-19(3)20(23)4/h6-12,17H,5,13-16H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIJNKQOXVFRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)N3CCN(CC3)C4=CC=CC(=C4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

498.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.